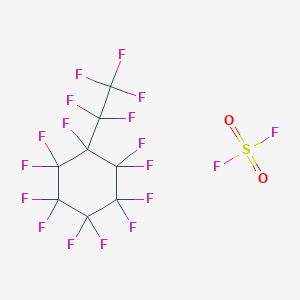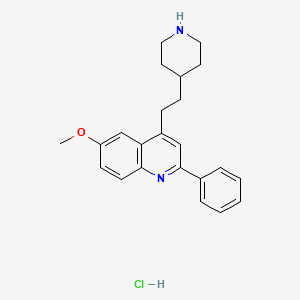
Cyclobutanecarbonyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanecarbonyl bromide is an organic compound with the molecular formula C₅H₇BrO. It is a derivative of cyclobutane, a four-membered ring structure, and contains a carbonyl group (C=O) bonded to a bromine atom.
準備方法
Synthetic Routes and Reaction Conditions: Cyclobutanecarbonyl bromide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with thionyl bromide (SOBr₂) under reflux conditions. The reaction proceeds as follows:
Cyclobutanecarboxylic acid+SOBr2→Cyclobutanecarbonyl bromide+SO2+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The choice of reagents and reaction conditions can be optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Cyclobutanecarbonyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form cyclobutanecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, thioesters.
Reduction: Cyclobutanemethanol.
Oxidation: Cyclobutanecarboxylic acid .
科学的研究の応用
Cyclobutanecarbonyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various cyclobutane-containing compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Cyclobutane derivatives are explored for their potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .
作用機序
The mechanism of action of cyclobutanecarbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The carbonyl group (C=O) is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions. The compound’s reactivity is influenced by the ring strain in the cyclobutane ring, which can affect the stability and reactivity of intermediates formed during reactions .
類似化合物との比較
Cyclobutanecarbonyl bromide can be compared with other similar compounds, such as:
Cyclobutanecarbonyl chloride: Similar in structure but contains a chlorine atom instead of bromine. It exhibits similar reactivity but may differ in reaction conditions and yields.
Cyclobutanecarboxylic acid: The parent carboxylic acid from which this compound is derived. It is less reactive and does not undergo nucleophilic substitution as readily.
Cyclobutanemethanol: The reduced form of this compound, containing a hydroxyl group instead of a carbonyl group. .
特性
IUPAC Name |
cyclobutanecarbonyl bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5(7)4-2-1-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLJDNPAYGPMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517566 |
Source


|
| Record name | Cyclobutanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76940-04-0 |
Source


|
| Record name | Cyclobutanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
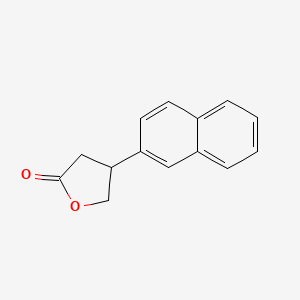


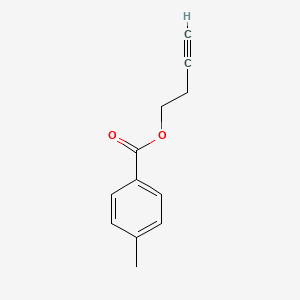
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
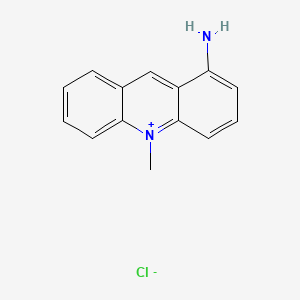
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
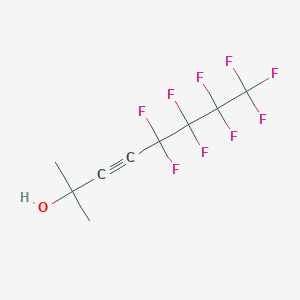
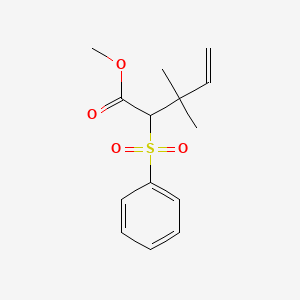
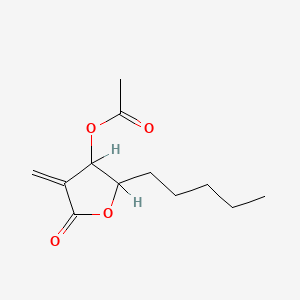
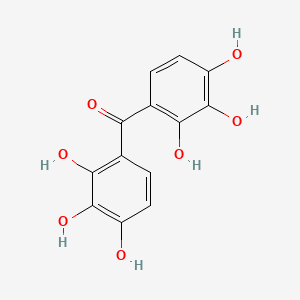
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
